molecular formula C15H19BN2O2 B12964238 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

Cat. No.: B12964238
M. Wt: 270.14 g/mol
InChI Key: XMMOGVBDXLZHIA-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is a boron-containing heterocyclic compound featuring an isoquinoline core substituted with a pinacol boronate ester at the 8-position and an amine group at the 3-position. The pinacol boronate group enables participation in Suzuki-Miyaura reactions, a cornerstone of modern synthetic organic chemistry . The amine moiety provides a handle for further functionalization, making this compound a versatile intermediate in drug discovery .

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-10-8-13(17)18-9-11(10)12/h5-9H,1-4H3,(H2,17,18)

InChI Key

XMMOGVBDXLZHIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–H Borylation

This method involves direct C–H activation at the 8-position of isoquinolin-3-amine, followed by borylation with bis(pinacolato)diboron.

  • Procedure:

    • Dissolve isoquinolin-3-amine in anhydrous solvent (e.g., THF).
    • Add bis(pinacolato)diboron (1.2 equivalents), Pd catalyst (e.g., Pd(PPh3)4, 5–10 mol%), and base (K2CO3 or KOAc).
    • Stir under nitrogen atmosphere at reflux for 12–18 hours.
    • After completion, cool the reaction, quench with water, and extract with dichloromethane.
    • Dry organic layer over MgSO4, concentrate, and purify by silica gel chromatography.
  • Notes:

    • The amine group may require protection (e.g., as an acetamide) to prevent catalyst poisoning.
    • Reaction monitoring by TLC or HPLC is essential to ensure selective mono-borylation.

Suzuki-Miyaura Cross-Coupling of Halogenated Isoquinolin-3-amine

An alternative route involves:

  • Step 1: Halogenation of isoquinolin-3-amine at the 8-position (e.g., bromination using N-bromosuccinimide at 0 °C).
  • Step 2: Palladium-catalyzed cross-coupling of the 8-bromoisoquinolin-3-amine with bis(pinacolato)diboron.

  • Procedure:

    • Prepare 8-bromoisoquinolin-3-amine by controlled bromination.
    • In a separate reaction, combine the bromo compound, bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (K2CO3), and solvent (dioxane/water).
    • Heat at 80–100 °C under nitrogen for 12–18 hours.
    • Work up and purify as above.
  • Advantages:

    • Greater regioselectivity due to pre-installed halogen.
    • Often higher yields and cleaner reactions.

Ullmann-Type Amination Followed by Borylation

In some synthetic sequences, the amine is introduced via Ullmann coupling of halogenated isoquinoline derivatives, followed by borylation.

  • Procedure:
    • React aromatic amine with halogenated isoquinoline under copper catalysis (CuI, 1,10-phenanthroline, KOH) in toluene at reflux.
    • Purify the amine-substituted isoquinoline.
    • Subject the product to palladium-catalyzed borylation as described.

Representative Data Table of Reaction Conditions and Yields

Method Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
Direct C–H Borylation Pd(PPh3)4 (10 mol%) K2CO3 THF/H2O (5:1) Reflux 12 70–80 May require amine protection
Suzuki Coupling (from 8-bromo) Pd(dppf)Cl2 (5 mol%) K2CO3 Dioxane/H2O 90 18 75–85 High regioselectivity
Ullmann Amination + Borylation CuI + 1,10-phenanthroline KOH Toluene Reflux 24 65–75 Two-step sequence

Research Findings and Optimization Notes

  • Catalyst loading: Lower catalyst loadings (5–10 mol%) are effective but may require longer reaction times.
  • Base choice: Potassium carbonate is preferred for Suzuki coupling; potassium acetate can be used for milder conditions.
  • Solvent effects: Mixed aqueous-organic solvents improve solubility and reaction rates.
  • Temperature: Elevated temperatures (80–110 °C) are necessary for efficient borylation.
  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures is standard for isolating pure product.
  • Functional group tolerance: The amino group at the 3-position is compatible with these conditions, but protection may improve yields.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Borylation: Pinacol benzyl boronate.

    Hydroboration: Chiral allenyl boronates.

    Coupling Reactions: Aryl boronates.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo nucleophilic attack, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the isoquinoline moiety, which can stabilize reaction intermediates .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Boronate Position Key Substituents
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine (Target) C₁₆H₂₀BNO₂* 273.15* Isoquinoline 8 3-Amine
7-(Pinacolatoboryl)-1H-indazol-3-amine C₁₃H₁₈BN₃O₂ 259.12 Indazole 7 3-Amine
6-(Pinacolatoboryl)isoquinolin-3-amine C₁₆H₂₀BNO₂ 273.15 Isoquinoline 6 3-Amine
4-Chloro-7-(pinacolatoboryl)-1-(trifluoroethyl)-1H-indazol-3-amine C₁₅H₁₈BClF₃N₃O₂ 375.58 Indazole 7 3-Amine, 4-Cl, 1-CF₃CH₂
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline C₁₁H₁₆BNO₂ 205.06 Benzene meta 1-Amine, dioxaborinane ring

*Inferred from analogous compounds.

Key Observations :

  • Boronate Position : The 8-position in the target compound may introduce steric hindrance compared to the 6- or 7-position isomers, affecting reactivity in cross-coupling reactions .

Physicochemical Properties

  • Derivatives with hydrophobic groups (e.g., trifluoroethyl in ) show reduced polarity .
  • Thermal Stability : Pinacol boronates generally decompose above 200°C, while dioxaborinane analogs (e.g., ) may exhibit lower thermal stability due to ring strain .

Biological Activity

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is a derivative of isoquinoline that incorporates a boron-containing moiety. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound based on recent research findings and case studies.

The molecular formula of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is C16H20B2N2O2C_{16}H_{20}B_{2}N_{2}O_{2}, with a molecular weight of approximately 293.964 g/mol. The structure features a dioxaborolane ring that is expected to influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of isoquinoline derivatives. For instance, compounds featuring similar structural motifs have demonstrated significant activity against various bacterial strains. Table 1 summarizes the antimicrobial activity observed in related compounds.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
LuteolinStaphylococcus aureus73 nM
THIQ DerivativeKlebsiella pneumoniae25 µg/ml
8-(Tetramethyl Dioxaborolan)E. coliTBD

The compound's ability to chelate metal ions may enhance its efficacy against pathogens by disrupting essential enzymatic processes.

Anticancer Activity

Isoquinoline derivatives have been investigated for their anticancer properties. A study evaluating the structure-activity relationship (SAR) of tetrahydroisoquinoline (THIQ) analogs indicated that certain modifications can lead to enhanced cytotoxicity against cancer cell lines. Notably:

  • Mechanism of Action : Many isoquinoline derivatives induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membranes .
  • Case Study : A specific THIQ derivative exhibited potent activity against breast cancer cell lines with an IC50 value significantly lower than conventional chemotherapeutic agents .

Neuroprotective Effects

Studies have also suggested that isoquinoline derivatives possess neuroprotective properties. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress.

  • Experimental Findings : In vitro assays showed that certain isoquinoline compounds can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the dioxaborolane moiety significantly affects the biological activity of isoquinoline derivatives. The bulky tetramethyl substituents may enhance lipophilicity and improve cell membrane permeability.

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